molecular formula C11H13Cl2NO2 B2405408 Methyl (2E)-2-(aminomethyl)-3-(4-chlorophenyl)acrylate hydrochloride CAS No. 2270915-04-1

Methyl (2E)-2-(aminomethyl)-3-(4-chlorophenyl)acrylate hydrochloride

Cat. No.: B2405408
CAS No.: 2270915-04-1
M. Wt: 262.13
InChI Key: MIERMPLEIQNYGB-MLBSPLJJSA-N
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Description

Methyl (2E)-2-(aminomethyl)-3-(4-chlorophenyl)acrylate hydrochloride is an organic compound that belongs to the class of acrylates It is characterized by the presence of an aminomethyl group and a chlorophenyl group attached to an acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2E)-2-(aminomethyl)-3-(4-chlorophenyl)acrylate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde, methyl acrylate, and an amine source.

    Condensation Reaction: The first step involves a condensation reaction between 4-chlorobenzaldehyde and methyl acrylate in the presence of a base, such as sodium hydroxide, to form the intermediate compound.

    Aminomethylation: The intermediate compound is then subjected to aminomethylation using a suitable amine source, such as methylamine, under controlled conditions to introduce the aminomethyl group.

    Hydrochloride Formation: Finally, the aminomethylated product is treated with hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Key considerations include the choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-2-(aminomethyl)-3-(4-chlorophenyl)acrylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl or chlorophenyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted acrylates or amines.

Scientific Research Applications

Methyl (2E)-2-(aminomethyl)-3-(4-chlorophenyl)acrylate hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Polymer Science: The compound can be used as a monomer or comonomer in the production of polymers with specific properties.

    Materials Science: It is utilized in the development of advanced materials with unique chemical and physical characteristics.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of Methyl (2E)-2-(aminomethyl)-3-(4-chlorophenyl)acrylate hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2E)-2-(aminomethyl)-3-phenylacrylate hydrochloride: Lacks the chlorine atom on the phenyl ring.

    Methyl (2E)-2-(aminomethyl)-3-(4-fluorophenyl)acrylate hydrochloride: Contains a fluorine atom instead of chlorine.

    Methyl (2E)-2-(aminomethyl)-3-(4-bromophenyl)acrylate hydrochloride: Contains a bromine atom instead of chlorine.

Uniqueness

Methyl (2E)-2-(aminomethyl)-3-(4-chlorophenyl)acrylate hydrochloride is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its biological activity and make it a valuable compound for various applications.

Properties

IUPAC Name

methyl (E)-2-(aminomethyl)-3-(4-chlorophenyl)prop-2-enoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2.ClH/c1-15-11(14)9(7-13)6-8-2-4-10(12)5-3-8;/h2-6H,7,13H2,1H3;1H/b9-6+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIERMPLEIQNYGB-MLBSPLJJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC1=CC=C(C=C1)Cl)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C/C1=CC=C(C=C1)Cl)/CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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